molecular formula C12H10Br2N2O B12043695 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine

2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine

Katalognummer: B12043695
Molekulargewicht: 358.03 g/mol
InChI-Schlüssel: QIEUINGFNXXFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is an organic compound that features a pyrimidine ring substituted with two methyl groups and a dibromophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dibromophenol and 4,6-dimethylpyrimidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2,4-dibromophenol is reacted with 4,6-dimethylpyrimidine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The phenoxy group allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrimidine can exhibit antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to harsh conditions.

Wirkmechanismus

The mechanism by which 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Dichlorophenoxy)-4,6-dimethylpyrimidine: Similar in structure but with chlorine atoms instead of bromine.

    2-(2,4-Difluorophenoxy)-4,6-dimethylpyrimidine: Contains fluorine atoms, leading to different reactivity and properties.

    2-(2,4-Dimethylphenoxy)-4,6-dimethylpyrimidine: Lacks halogen atoms, resulting in different chemical behavior.

Uniqueness

2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H10Br2N2O

Molekulargewicht

358.03 g/mol

IUPAC-Name

2-(2,4-dibromophenoxy)-4,6-dimethylpyrimidine

InChI

InChI=1S/C12H10Br2N2O/c1-7-5-8(2)16-12(15-7)17-11-4-3-9(13)6-10(11)14/h3-6H,1-2H3

InChI-Schlüssel

QIEUINGFNXXFDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)OC2=C(C=C(C=C2)Br)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.